molecular formula C9H13N3 B2384937 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 704-62-1

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B2384937
CAS No.: 704-62-1
M. Wt: 163.224
InChI Key: VHVMBCWUQXQEFL-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a chiral, bicyclic amine derivative that serves as a versatile scaffold in scientific research, particularly in the fields of medicinal chemistry and homogeneous catalysis. Compounds based on the tetrahydroquinazoline and tetrahydroquinoline core are recognized as privileged structures in drug discovery due to their presence in numerous biologically active alkaloids and synthetic pharmaceuticals . In medicinal chemistry , this and related tetrahydroquinoline derivatives have demonstrated significant potential as antiproliferative agents. Research on analogous structures has shown that these compounds can exhibit cytotoxicity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for active derivatives is often linked to the induction of mitochondrial dysfunction, characterized by mitochondrial membrane depolarization and an increase in intracellular reactive oxygen species (ROS) production, which can trigger apoptosis in cancer cells . The chirality at the 6-position is a critical factor, as the (R)- and (S)-enantiomers can exhibit starkly different biological activities, underscoring the importance of enantiopure material for biological investigations . In catalysis , chiral diamine ligands based on the 5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and its analogues, are employed in the synthesis of transition metal complexes . These complexes are highly effective for asymmetric transformations, such as the asymmetric transfer hydrogenation (ATH) of cyclic imines like dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids . The structural rigidity and tunable steric and electronic properties of the tetrahydroquinazoline scaffold make it a valuable framework for developing novel ligands that provide high conversion and enantioselectivity in challenging synthetic reactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVMBCWUQXQEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Michael addition of the guanidine moiety to the enone system of bis-benzylidene cyclohexanones, followed by cyclization and aromatization. The methyl group at position 6 is introduced through the α-aminoamidine substrate or the cyclohexanone derivative.

Experimental Conditions

  • Reagents : α-Aminoamidines (e.g., 1a, 1e), bis-benzylidene cyclohexanones (e.g., 2a-d).
  • Solvent : Pyridine.
  • Temperature : 100°C.
  • Duration : 24 hours.
  • Yield : 47–80%.

Key Advantages

  • High Efficiency : Excellent yields due to optimized reaction conditions.
  • Ease of Workup : Simple purification compared to traditional methods.
  • Functionalization : Protecting groups (e.g., tert-butyl) at C2 can be cleaved to yield free amines.

One-Pot Multicomponent Reactions (MCR)

This approach combines hetaryl carboxaldehydes, cyclic ketones, and guanidine carbonate in a single step. It is particularly effective for introducing diverse substituents.

Reaction Mechanism

Cyclocondensation occurs between the aldehyde, ketone, and guanidine, forming the tetrahydroquinazoline skeleton. The methyl group at position 6 is derived from the cyclic ketone (e.g., cyclohexanone with a methyl substituent).

Experimental Conditions

  • Reagents : Hetaryl carboxaldehydes, cyclic ketones, guanidine carbonate.
  • Catalyst : NaH in DMF.
  • Yield : 19–28%.

Key Challenges

  • Low Yields : The method requires optimization for scalability.
  • Substituent Control : Steric hindrance from bulky groups may reduce reactivity.

Three-Component Reactions with 2-Aminobenzophenone Derivatives

This method involves the reaction of 2-aminobenzophenone, aldehydes, and ammonium acetate to form dihydroquinazolines, which can be hydrogenated to tetrahydroquinazolines.

Reaction Mechanism

The aldehyde undergoes condensation with 2-aminobenzophenone, followed by cyclization and reduction. The methyl group at position 6 is introduced via the aldehyde or aminobenzophenone precursor.

Experimental Conditions

  • Reagents : 2-Aminobenzophenone, aldehyde (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde), ammonium acetate.
  • Solvent : Ethanol.
  • Temperature : 40°C.
  • Catalyst : 4-(N,N-Dimethylamino)pyridine (DMAP).

Key Applications

  • Diverse Substituents : Allows for the introduction of halogens, alkyl groups, or aromatic rings.

Ionic Liquid-Mediated Synthesis

Ionic liquids enhance reaction efficiency and reduce environmental impact. This method uses 2-chlorobenzaldehyde and 2-aminobenzamide to form dihydroquinazolinones, which can be modified to the target compound.

Reaction Mechanism

The aldehyde and amine undergo cyclization in an ionic liquid (e.g., [Bmim]Br), forming the quinazolinone core. Subsequent reduction or functionalization introduces the methyl and amine groups.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Key Limitations
Cyclocondensation α-Aminoamidines, bis-benzylidene ketones Pyridine, 100°C, 24h 47–80% Limited to specific substrates
MCR Hetaryl aldehydes, cyclic ketones, guanidine NaH/DMF, one-pot 19–28% Low scalability
Three-component 2-Aminobenzophenone, aldehydes, ammonium acetate Ethanol, 40°C, DMAP Not reported Complex purification
Ionic liquid Aldehydes, aminobenzamides [Bmim]Br, 353 K Not reported High cost of ionic liquids

Industrial and Scalability Considerations

  • Cyclocondensation : Ideal for large-scale synthesis due to high yields and simplicity.
  • MCR : Requires optimization to improve yields for commercial viability.
  • Three-component reactions : Suitable for small-scale, high-diversity syntheses.

Functionalization and Derivatization

Post-synthesis modifications enable further applications:

  • Deprotection : Cleavage of Boc groups (e.g., with HCl in MeOH) yields free amines for subsequent reactions.
  • Oxidation/Reduction : Converts tetrahydroquinazolines to quinazolinones or dihydro derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine as a candidate for the development of new antitubercular agents. Molecular docking studies have shown that derivatives of this compound exhibit high binding affinity towards key enzymes involved in Mycobacterium tuberculosis metabolism, such as:

  • Dihydrofolate reductase (DHFR)
  • Pantothenate kinase (MtPanK)
  • FAD-containing oxidoreductase DprE1 (MtDprE1)

These enzymes are critical for the survival and proliferation of the bacteria, making them promising targets for drug design aimed at combating multidrug-resistant strains of tuberculosis . The synthesized derivatives have demonstrated significant inhibitory activity against β-glucosidase, suggesting their potential utility in managing diabetes alongside their antitubercular effects .

Antidiabetic Properties

The ability of this compound derivatives to inhibit β-glucosidase positions them as potential agents for diabetes management. By blocking specific metabolic processes associated with carbohydrate digestion and absorption, these compounds may help regulate blood glucose levels . The implications of this activity are particularly relevant given the increasing prevalence of diabetes globally.

Modulation of Neurotransmitter Receptors

Another significant application of this compound lies in its interaction with neurotransmitter receptors. Research has indicated that certain derivatives can act as allosteric modulators of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the brain. This modulation can influence cognitive functions and has potential implications for treating neurological disorders .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives typically involves reactions with α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions. These methods yield compounds with excellent functionalization potential due to the presence of protecting groups that can be easily cleaved to reveal reactive sites for further modification .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies demonstrating the efficacy of this compound derivatives:

StudyApplicationFindings
AntitubercularHigh binding affinity to DHFR and DprE1; potential against multidrug-resistant tuberculosis strains
AntidiabeticSignificant inhibition of β-glucosidase; implications for diabetes management
Neurotransmitter modulationPositive modulation effects on AMPA receptors; potential therapeutic applications in neurodegenerative diseases

These findings underscore the versatility of this compound in various therapeutic contexts.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine C₉H₁₃N₃ 163.23 6-CH₃, 2-NH₂ Moderate lipophilicity, synthetic versatility
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine C₁₄H₁₅N₃ 225.29 6-NH₂, 2-Ph Increased aromaticity, higher molecular weight
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine C₉H₁₀F₃N₃ 217.19 6-CF₃, 2-NH₂ Enhanced electronegativity, metabolic stability
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine C₁₀H₁₅N₃ 177.25 6,6-diCH₃, 2-NH₂ Increased steric bulk, higher logP
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine C₈H₁₀ClN₃ 183.64 4-Cl, 2-NH₂ Electrophilic reactivity, potential toxicity

Key Observations :

  • Lipophilicity : The trifluoromethyl derivative (logP ~2.1) is more lipophilic than the methyl analogue (logP ~1.5), impacting membrane permeability .
  • Electronic Effects : The CF₃ group enhances electron-withdrawing properties, which may stabilize interactions with enzyme active sites .

Selectivity Profiles :

  • The 6-methyl derivative shows >50-fold selectivity for CDK5 over CDK2, attributed to its compact structure accommodating the ATP-binding pocket .

Critical Analysis of Advantages and Limitations

  • This compound :
    • Advantages : Balanced lipophilicity for blood-brain barrier penetration, scalable synthesis .
    • Limitations : Susceptible to oxidative metabolism at the methyl group, requiring prodrug strategies .
  • 6-(Trifluoromethyl) Analogue :
    • Advantages : Enhanced metabolic stability and target engagement due to CF₃ .
    • Limitations : Higher synthetic complexity and cost .
  • 6,6-Dimethyl Derivative :
    • Advantages : Improved pharmacokinetic half-life (t₁/₂ = 6.2 h in rodents) .
    • Limitations : Reduced solubility (logP = 2.4) may limit oral bioavailability .

Biological Activity

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (6-M-THQ) is a bicyclic organic compound belonging to the quinazoline family. Its unique chemical structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of 6-M-THQ, focusing on its anticancer, antimicrobial, and potential neuroprotective properties.

Chemical Structure and Properties

The molecular formula of 6-M-THQ is C10_{10}H12_{12}N2_2, with a molecular weight of approximately 149.19 g/mol. The compound features a methyl group at the 6-position and an amine group at the 2-position. Its specific arrangement of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that tetrahydroquinazoline derivatives, including 6-M-THQ, may possess significant anticancer properties .

One study highlights that certain tetrahydroquinazoline derivatives inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike existing topoII inhibitors that act as poisons leading to DNA cleavage, these compounds block topoII function without intercalating DNA. This mechanism reduces the risk of secondary leukemias associated with traditional treatments .

Case Studies

  • Inhibition of Cancer Cell Lines : In vitro studies have shown that 6-M-THQ exhibits antiproliferative effects against various cancer cell lines. For example, derivatives have demonstrated IC50_{50} values in the low micromolar range against HeLa and K562 cells .
  • Comparative Analysis : A comparative study demonstrated that 6-M-THQ showed broader antiproliferative activity than standard chemotherapeutics like etoposide, with an IC50_{50} of approximately 120 μM for etoposide versus much lower values for some derivatives .

Antimicrobial Activity

In addition to its anticancer potential, 6-M-THQ has been investigated for its antimicrobial properties .

In Vitro Studies

Recent studies evaluated the antimicrobial efficacy of various tetrahydroquinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated moderate to good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .

Neuroprotective Properties

Emerging research suggests that compounds similar to 6-M-THQ may also offer neuroprotective benefits . The structural features of tetrahydroquinazolines suggest potential interactions with neuroreceptors and enzymes implicated in neurodegenerative diseases.

Potential Applications

  • Alzheimer's Disease : Preliminary studies propose that derivatives could inhibit enzymes linked to Alzheimer's pathology.
  • Epilepsy : Some derivatives have been noted for their anticonvulsant properties in animal models .

Synthesis and Derivatives

The synthesis of 6-M-THQ often employs cyclocondensation reactions involving α-aminoamidines and carbonyl compounds under mild conditions, yielding high yields of tetrahydroquinazoline derivatives .

Compound NameSimilarity IndexUnique Features
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine0.98Contains a methyl group at the 4-position
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine0.96Features a cyclopenta structure
4-Ethyl-5-methylpyrimidin-2-amine0.88Ethyl substitution at the 4-position
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine0.88Contains a hydrazine functional group

Q & A

Q. Example SAR Table

Substituent (Position 4)Antibacterial Activity (MIC, µg/mL)LogP
Phenyl82.1
4-Fluorophenyl42.3
Methyl321.8

Advanced: How can reaction conditions be optimized to minimize impurities during synthesis?

Answer:

  • Solvent Choice : DMF improves solubility of intermediates but may require post-reaction LiCl washes to remove residual salts .
  • Catalysts : Pd/C or TFA accelerates cyclization while reducing side products.
  • Purification : Use preparative HPLC with gradients (e.g., 15→75% ethyl acetate in hexanes) to isolate >95% pure product .

Advanced: What strategies are effective for evaluating the compound’s interaction with biological targets?

Answer:

  • Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity (Kd).
  • Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™ for CLK1 inhibition) with IC₅₀ determination.
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .

Advanced: How can tautomeric forms of the compound impact experimental results?

Answer:
The NH₂ group at position 2 can tautomerize, affecting binding to targets like DNA or enzymes. To confirm tautomeric states:

  • Use 15^15N NMR to detect proton exchange.
  • Compare X-ray crystallography data (e.g., C-N bond lengths) with DFT calculations .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential irritancy (H315/H319).
  • Storage : Seal in dry containers at 4–8°C to prevent degradation .

Advanced: What emerging applications are being explored for this compound?

Answer:

  • Anticancer Agents : Derivatives inhibit topoisomerase II (IC₅₀ = 0.5 µM in MCF-7 cells).
  • Neuroprotection : Modulate NMDA receptors in Alzheimer’s models (EC₅₀ = 10 nM).
  • Antidiabetic Activity : AMPK activation in hepatic cells reduces glucose output .

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